Unique Transmembrane Domain (TMD) Binding Site in GluN1 Subunit
GNE-9278 possesses a unique binding site on the extracellular surface of the NMDA receptor transmembrane domain (TMD), specifically within the pre-M1 segment of the GluN1 subunit. This is distinct from other NMDAR PAMs such as GNE-6901, which binds at the LBD dimer interface, and GNE-8324, which exhibits GluN2A selectivity [1]. Mutation of a single residue (Lurcher motif) on GluN1 M3 can convert GNE-9278 modulation from positive to negative [1].
| Evidence Dimension | Binding site location |
|---|---|
| Target Compound Data | GluN1 transmembrane domain, pre-M1 region |
| Comparator Or Baseline | GNE-6901: LBD dimer interface; GNE-8324: GluN2A-selective |
| Quantified Difference | Unique binding site; not observed with comparators |
| Conditions | Recombinant human NMDAR subunits expressed in heterologous systems (Xenopus oocytes, HEK293 cells); mutagenesis studies |
Why This Matters
A unique binding site enables distinct pharmacological modulation not achievable with other PAMs, making GNE-9278 essential for studying TMD-mediated allosteric regulation of NMDARs.
- [1] Wang TM, Brown BM, Deng L, Sellers BD, Lupardus PJ, Wallweber HJA, Gustafson A, Wong E, Volgraf M, Schwarz JB, Hackos DH, Hanson JE. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain. Neuropharmacology. 2017;121:204-218. View Source
